molecular formula C21H24N6O2 B2939342 7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-44-9

7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2939342
CAS No.: 919008-44-9
M. Wt: 392.463
InChI Key: ACNSYECPSGHHRP-DHZHZOJOSA-N
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Description

The compound 7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione belongs to the triazino-purine dione family, characterized by a fused heterocyclic core with substituents influencing its physicochemical and biological properties. Its structure includes:

  • Isopropyl group (C₃H₇) at position 1, enhancing steric bulk.
  • Methyl groups (CH₃) at positions 3 and 9, modulating electronic effects and solubility.

Its structural analogs, however, demonstrate pharmacological relevance, such as anti-HIV and anticancer activities .

Properties

IUPAC Name

3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14(2)27-20-22-18-17(26(20)13-15(3)23-27)19(28)25(21(29)24(18)4)12-8-11-16-9-6-5-7-10-16/h5-11,14H,12-13H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNSYECPSGHHRP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazino-purine core and a cinnamyl isopropyl side chain. Its molecular formula is C19H24N4O2 with a molecular weight of 336.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H24N4O2
Molecular Weight336.43 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:

  • Mechanism : The inhibition of bacterial cell wall synthesis has been observed in related compounds.
  • Case Study : A study on triazole derivatives showed effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's potential in cancer therapy has been investigated:

  • Mechanism : Induction of apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and p53.
  • Findings : In vitro studies demonstrated cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Inflammation-related pathways are also influenced by this compound:

  • Mechanism : Inhibition of COX-2 and iNOS expression has been reported in similar triazino derivatives.
  • Research Evidence : A study showed that derivatives with similar structures reduced nitric oxide production in RAW 264.7 macrophages.

Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate to High
AnticancerSignificant
Anti-inflammatoryEffective

Case Studies

  • Antimicrobial Study : A series of synthesized triazino derivatives were tested for antimicrobial efficacy. The results indicated that modifications to the side chains enhanced activity against Gram-positive bacteria.
  • Anticancer Evaluation : A comparative study assessed the cytotoxic effects of various triazino derivatives on MCF-7 cells. The results showed that the presence of the cinnamyl group significantly increased cytotoxicity compared to other substituents.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Cinnamyl-1-isopropyl-3,9-dimethyl 7: Cinnamyl; 1: Isopropyl; 3,9: Methyl Likely C₂₁H₂₄N₆O₂* ~416.5 (estimated) Aromatic cinnamyl group enhances lipophilicity; potential for receptor binding via π-π interactions.
7-(2-Chlorobenzyl)-1,3,9-trimethyl () 7: 2-Chlorobenzyl; 1,3,9: Methyl C₁₈H₁₈ClN₆O₂ 385.8 Chlorine atom introduces electronegativity; increased polarity compared to cinnamyl .
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl () 3: 4-Chlorophenyl; 1: Isopropyl; 7,9: Methyl C₁₈H₁₉ClN₆O₂ 386.8 Chlorophenyl at position 3 may alter electronic distribution; comparable steric bulk to cinnamyl .
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl] () 1: Piperazinyl ethyl; 3,7,9: Methyl C₂₃H₂₉N₇O₂ 459.5 Piperazinyl group improves solubility; extended alkyl chain enhances flexibility .
1,3,4,9-Tetramethyl () 1,3,4,9: Methyl C₁₁H₁₄N₆O₂ 262.3 Simplified structure with higher hydrophobicity; lacks aromatic substituents .

*Estimated based on analog data.

Functional Implications of Substituents

  • Cinnamyl vs. Chlorobenzyl/Chlorophenyl : The cinnamyl group’s conjugated system may improve binding to hydrophobic pockets in biological targets compared to the electron-withdrawing chlorine in analogs .
  • Isopropyl vs.
  • Methyl Group Positioning : Methyl groups at positions 3 and 9 are conserved across analogs, suggesting their role in stabilizing the heterocyclic core.

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